molecular formula C19H22N6O3 B1226453 2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide

2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide

Cat. No.: B1226453
M. Wt: 382.4 g/mol
InChI Key: QVHGNTPRWOGBOT-UHFFFAOYSA-N
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Description

2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide is a member of triazolopyrimidines.

Scientific Research Applications

Biochemical Interactions and Mechanisms

The compound's bioactivity and biochemical interactions have been the subject of various studies. Zaleplon, a structurally related compound, is recognized by animals as a benzodiazepine agent and shows activity in various motor performance tests and anticonvulsant models. It exhibits pharmacological activity mediated by the GABAA benzodiazepine receptor complex, as seen in its displacement of [3H]flunitrazepam from rat cortical membranes and enhancement of t-butylbicyclophosphorothionate [35S]TBPS binding. This suggests a potential avenue for the use of 2-[3-[(4-Methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide in similar neurological applications (Beer et al., 1997) (Heydorn, 2000).

Environmental Fate and Toxicology

Studies have also focused on the environmental fate and toxicological impacts of related compounds. For instance, Acetaminophen (ACT), a related compound, has been shown to transform into various intermediates under different environmental conditions, presenting challenges for monitoring, detection, and proposing adequate treatment technologies. The toxicity and removal strategies of such compounds in various environments like wastewater, surface water, groundwater, and soil/sediments have been extensively reviewed, underlining the environmental significance of related compounds and possibly the compound (Vo et al., 2019).

Antimicrobial and Antibacterial Activities

The triazole moiety in the compound structure is of significant interest due to its antimicrobial and antibacterial activities. Triazole-containing hybrids are potent inhibitors of various essential bacterial enzymes and proteins, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This highlights the potential of this compound in developing novel anti-S. aureus agents (Li & Zhang, 2021).

Synthesis and Pharmacological Activities

The compound's structural features, including the triazole moiety, have led to investigations into its synthesis and pharmacological activities. Research in this area has yielded insights into its potential application in treating various diseases and conditions, including CNS disorders and cognitive function impairment, underscoring the compound's significance in pharmacological research (Dhama et al., 2021).

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H22N6O3/c1-13-4-6-14(7-5-13)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)20-9-15-3-2-8-28-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26)

InChI Key

QVHGNTPRWOGBOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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